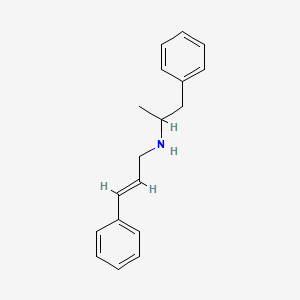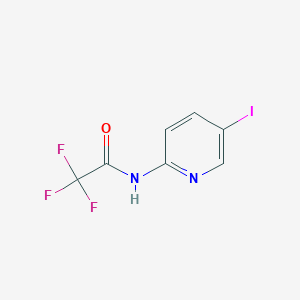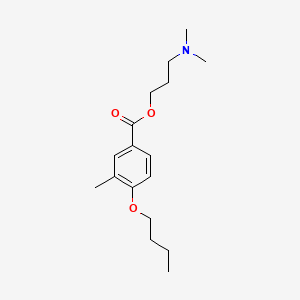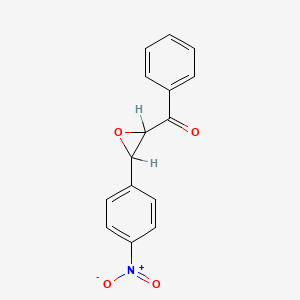
4-Nitrochalcone oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrochalcone oxide is an organic compound belonging to the chalcone family Chalcones are α,β-unsaturated ketones that are widely known for their bioactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrochalcone oxide can be synthesized through several methods, with the most common being the aldol condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is typically stirred at room temperature, leading to the formation of 4-Nitrochalcone, which is then oxidized to this compound using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrochalcone oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Further oxidized nitro derivatives.
Reduction: 4-Aminochalcone oxide.
Substitution: Various substituted chalcone oxides depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Nitrochalcone oxide involves its interaction with cellular components. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage and apoptosis. Additionally, this compound can interact with DNA, causing DNA damage and inhibiting cell proliferation .
Comparison with Similar Compounds
Chalcone: The parent compound without the nitro group. It has similar structural features but lacks the enhanced reactivity provided by the nitro group.
4-Nitrochalcone: The precursor to 4-Nitrochalcone oxide, which lacks the epoxide group.
4-Aminochalcone oxide: The reduced form of this compound with an amino group instead of a nitro group.
Uniqueness: this compound stands out due to the presence of both the nitro and epoxide groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
27730-03-6 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
[3-(4-nitrophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11NO4/c17-13(10-4-2-1-3-5-10)15-14(20-15)11-6-8-12(9-7-11)16(18)19/h1-9,14-15H |
InChI Key |
QGQILXBVXCHHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




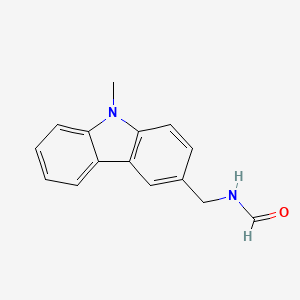
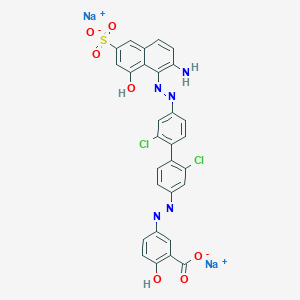
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
